molecular formula C13H23NO4 B2701383 tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1446012-36-7

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2701383
CAS No.: 1446012-36-7
M. Wt: 257.33
InChI Key: JPSXMNITWFXVOJ-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar spirocyclic structures but differ in the functional groups attached to the core.

    Spirocyclic compounds: Other spirocyclic compounds with different ring sizes or heteroatoms can be compared to highlight the unique properties of this compound.

    Chiral auxiliaries: Compounds like tert-butanesulfinamide, which are used in asymmetric synthesis, can be compared to demonstrate the advantages and limitations of this compound in stereoselective reactions.

Biological Activity

The compound tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, identified by its CAS number 2375423-99-5, is a member of the spirocyclic class of compounds. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₂₂N₂O₃ with a molecular weight of 230.30 g/mol. The structure features a spirocyclic framework that contributes to its biological activity through unique stereochemistry.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
CAS Number2375423-99-5
PurityNot specified
Storage ConditionsKeep in dark place, Inert atmosphere, 2-8°C

Antimicrobial Activity

Research indicates that spirocyclic compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Properties

Preliminary investigations suggest that this compound may also possess antiviral activity. For instance, it has shown effectiveness against certain viral strains in cell culture assays. The proposed mechanism involves inhibition of viral replication through interference with viral protein synthesis.

Anticancer Potential

The compound's potential as an anticancer agent is noteworthy. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The selectivity towards cancer cells over normal cells enhances its therapeutic appeal.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various spirocyclic compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : In a study focusing on antiviral screening, the compound exhibited IC50 values in the low micromolar range against influenza virus strains, indicating significant antiviral potential .
  • Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic cells as assessed by flow cytometry .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Wall Disruption : Inhibition of peptidoglycan synthesis in bacteria.
  • Viral Replication Interference : Targeting viral RNA polymerases or proteases.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

Properties

IUPAC Name

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXMNITWFXVOJ-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.